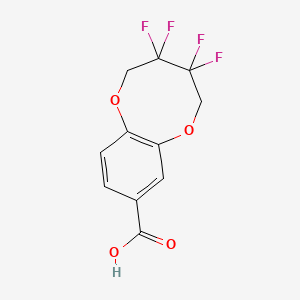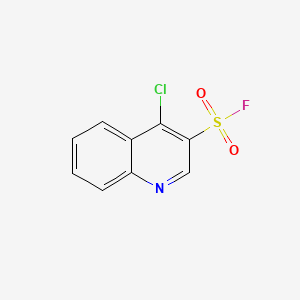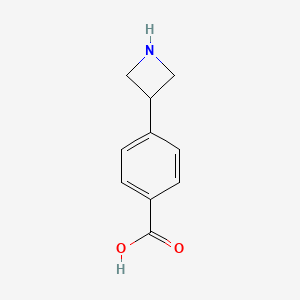![molecular formula C11H18FNO4 B13526659 Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate](/img/structure/B13526659.png)
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate is a synthetic organic compound characterized by the presence of a fluorine atom and a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, tert-butyl carbamate, and a fluorinating agent.
Formation of the Enone: Ethyl acetoacetate is first converted to an enone through a base-catalyzed condensation reaction.
Fluorination: The enone is then subjected to fluorination using a suitable fluorinating agent under controlled conditions to introduce the fluorine atom.
Protection: The amino group is protected using tert-butyl carbamate to form the Boc-protected intermediate.
Final Esterification: The final step involves esterification to yield ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Hydrolysis: The ester and Boc protecting groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are used for hydrolysis.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives.
Hydrolysis: Formation of the corresponding acid and alcohol.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity.
Pathways: It may modulate biochemical pathways related to metabolism, signal transduction, and cellular processes.
Comparación Con Compuestos Similares
Ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate can be compared with similar compounds such as:
Ethyl (2Z)-4-amino-2-fluorobut-2-enoate: Lacks the Boc protecting group, making it more reactive.
Ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-but-2-enoate: Lacks the fluorine atom, affecting its reactivity and applications.
Ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-chlorobut-2-enoate: Contains a chlorine atom instead of fluorine, leading to different chemical properties.
The uniqueness of ethyl (2Z)-4-{[(tert-butoxy)carbonyl]amino}-2-fluorobut-2-enoate lies in its combination of the Boc protecting group and the fluorine atom, which imparts distinct reactivity and stability.
Propiedades
Fórmula molecular |
C11H18FNO4 |
|---|---|
Peso molecular |
247.26 g/mol |
Nombre IUPAC |
ethyl (Z)-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |
InChI |
InChI=1S/C11H18FNO4/c1-5-16-9(14)8(12)6-7-13-10(15)17-11(2,3)4/h6H,5,7H2,1-4H3,(H,13,15)/b8-6- |
Clave InChI |
GNJNXPKOEFOWLW-VURMDHGXSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/CNC(=O)OC(C)(C)C)/F |
SMILES canónico |
CCOC(=O)C(=CCNC(=O)OC(C)(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


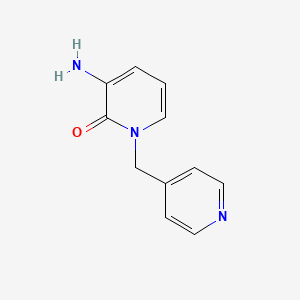



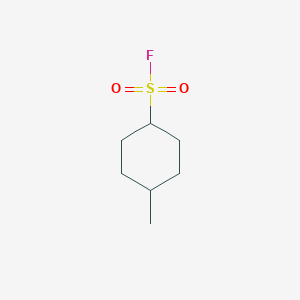

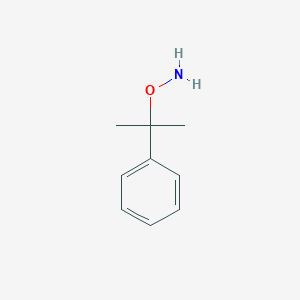
![2-hydroxypropane-1,2,3-tricarboxylicacid,ethyl[(1R)-1-[(2R)-oxolan-2-yl]-2-phenylethyl]amine](/img/structure/B13526628.png)
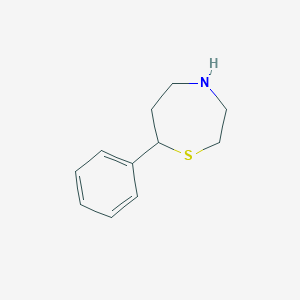
![rac-potassium [(1R,2R)-2-[(tert-butoxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13526640.png)
![1-Amino-4-methoxybicyclo[2.2.2]octan-2-one](/img/structure/B13526644.png)
